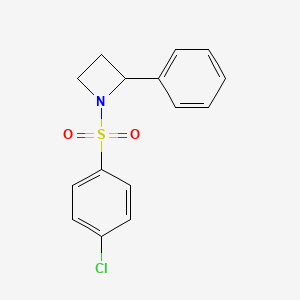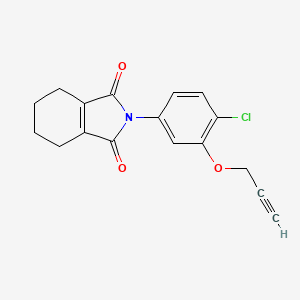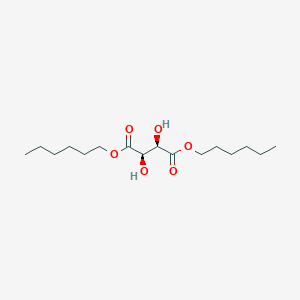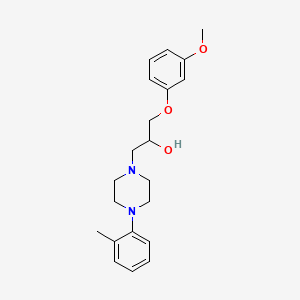
Octa(propan-2-yl)tetrasiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octa(propan-2-yl)tetrasiletane is a silicon-based compound with the chemical formula Si4(C3H7)8 It is characterized by the presence of four silicon atoms forming a tetrasiletane core, each bonded to two propan-2-yl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Octa(propan-2-yl)tetrasiletane typically involves the reaction of silicon tetrachloride (SiCl4) with propan-2-yl magnesium bromide (C3H7MgBr) in an inert atmosphere. The reaction is carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to prevent unwanted side reactions. The general reaction scheme is as follows:
SiCl4+8C3H7MgBr→Si4(C3H7)8+4MgBrCl
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Octa(propan-2-yl)tetrasiletane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silicon-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: The propan-2-yl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides (RO-) or amines (RNH2) can be employed.
Major Products Formed
Oxidation: Silicon-oxygen compounds such as silanols (Si-OH) or siloxanes (Si-O-Si).
Reduction: Silicon-hydrogen compounds (Si-H).
Substitution: Various substituted silicon compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Octa(propan-2-yl)tetrasiletane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of silicon-based materials and as a reagent in organosilicon chemistry.
Biology: Potential use in the development of silicon-based biomaterials.
Medicine: Investigated for its potential in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials such as silicon-based polymers and coatings.
Mécanisme D'action
The mechanism by which Octa(propan-2-yl)tetrasiletane exerts its effects is primarily through its ability to form stable silicon-carbon and silicon-oxygen bonds. The compound can interact with various molecular targets, including organic and inorganic substrates, through its reactive silicon centers. These interactions can lead to the formation of new compounds with desirable properties for specific applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexa(propan-2-yl)disiletane: Contains two silicon atoms and six propan-2-yl groups.
Tetra(propan-2-yl)siletane: Contains one silicon atom and four propan-2-yl groups.
Uniqueness
Octa(propan-2-yl)tetrasiletane is unique due to its tetrasiletane core structure, which provides enhanced stability and reactivity compared to similar compounds with fewer silicon atoms. This structural uniqueness makes it a valuable compound for various advanced applications.
Propriétés
Numéro CAS |
79848-13-8 |
|---|---|
Formule moléculaire |
C24H56Si4 |
Poids moléculaire |
457.0 g/mol |
Nom IUPAC |
1,1,2,2,3,3,4,4-octa(propan-2-yl)tetrasiletane |
InChI |
InChI=1S/C24H56Si4/c1-17(2)25(18(3)4)26(19(5)6,20(7)8)28(23(13)14,24(15)16)27(25,21(9)10)22(11)12/h17-24H,1-16H3 |
Clé InChI |
JGQFCTNLYRVHHK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si]1([Si]([Si]([Si]1(C(C)C)C(C)C)(C(C)C)C(C)C)(C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Bromo-6-{[2-(methylamino)phenyl]sulfanyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14436946.png)







![1,7-Dioxaspiro[5.5]undec-2-ene](/img/structure/B14437003.png)

